molecular formula C14H21N3O7 B558328 Boc-Gln-OSu CAS No. 18800-78-7

Boc-Gln-OSu

Cat. No.: B558328
CAS No.: 18800-78-7
M. Wt: 343.33 g/mol
InChI Key: WWXJEZQDOXUDOV-UHFFFAOYSA-N
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Description

Boc-Gln-OSu (N-(N-α-tert-butyloxycarbonyl-L-glutaminyloxy)succinimide) is a protected amino acid derivative widely used in peptide synthesis and covalent modification of biomolecules. As an N-hydroxysuccinimide (NHS) ester, it reacts selectively with primary amines under mild conditions to form stable amide bonds, making it indispensable in solid-phase peptide synthesis (SPPS) and bioconjugation . The tert-butyloxycarbonyl (Boc) group protects the α-amino group of glutamine, allowing orthogonal deprotection strategies during multi-step syntheses.

Key properties include:

  • Molecular formula: C₁₄H₂₁N₃O₈ (inferred from structural analogs like Boc-Asn-OSu ).
  • Reactivity: Requires uncharged primary amines for nucleophilic attack, with reaction efficiency dependent on ion/ion complex stability in gas-phase reactions .
  • Applications: Introduces glutamine residues into peptides while minimizing side reactions due to its Boc protection.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O7/c1-14(2,3)23-13(22)16-8(4-5-9(15)18)12(21)24-17-10(19)6-7-11(17)20/h8H,4-7H2,1-3H3,(H2,15,18)(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXJEZQDOXUDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18800-78-7
Record name NSC334374
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Boc Protection Methodology

The synthesis begins with protecting L-glutamine’s α-amino group using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions. A typical protocol involves:

  • Dissolving L-glutamine in a 1:1 mixture of dioxane and water.

  • Adding Boc anhydride (1.2 eq) and adjusting the pH to 8–9 with sodium hydroxide.

  • Stirring at 0–5°C for 4–6 hours to yield Boc-L-glutamine.

Reaction Conditions:

ParameterValue
Temperature0–5°C
SolventDioxane/Water (1:1)
Reaction Time4–6 hours
Yield85–90%

The Boc group’s stability under basic conditions prevents unintended side reactions during subsequent activation steps.

Activation of the Carboxyl Group

OSu Ester Formation

The carboxyl group of Boc-L-glutamine is activated using N-hydroxysuccinimide (OSu) and a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Procedure:

  • Dissolve Boc-L-glutamine in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Add OSu (1.5 eq) and DCC (1.5 eq) under nitrogen atmosphere.

  • Stir at room temperature for 12–18 hours.

  • Filter precipitated dicyclohexylurea (DCU) and concentrate the filtrate.

Optimization Insights:

  • Solvent Choice: DMF enhances solubility but may require lower temperatures (−20°C) to suppress racemization.

  • Coupling Agents: EDC minimizes racemization compared to DCC but requires hydroxybenzotriazole (HOBt) as an additive.

Purification and Characterization

Crystallization

Crude this compound is purified via recrystallization from ethyl acetate/hexane (3:1). The product forms white crystals with a purity >98%, as validated by HPLC.

Crystallization Parameters:

Solvent SystemYieldPurity
Ethyl Acetate/Hexane70–75%>98%

Chromatographic Methods

Flash chromatography on silica gel (eluent: chloroform/methanol 95:5) resolves residual OSu and DCU. Analytical data include:

  • 1H NMR^1\text{H NMR} (DMSO-d6): δ 1.38 (s, 9H, Boc), 2.10–2.45 (m, 4H, Gln side chain), 4.25 (m, 1H, α-CH).

  • Mass Spectrometry : ESI-MS m/z 344.1 [M+H]+.

Industrial-Scale Production

Process Intensification

Industrial protocols employ continuous flow reactors to enhance yield and reduce reaction time:

  • Reactor Type : Tubular reactor with static mixers.

  • Throughput : 10 kg/day with 88% yield.

Scale-Up Challenges:

  • Heat Management : Exothermic coupling reactions require precise temperature control (−10°C).

  • Solvent Recovery : DMF is recycled via distillation to reduce costs.

Case Studies in Peptide Synthesis

Application in Glycosylated Peptide Synthesis

This compound was utilized to synthesize glycosylated peptide thioesters for studying emmprin (a tumor-associated protein). The Boc group remained stable during segment condensation, enabling precise incorporation of glutamine residues.

Key Steps:

  • Coupling this compound to a resin-bound glycine thioester.

  • Deprotection with 50% trifluoroacetic acid (TFA) in DCM.

  • Final product purity: 97% by HPLC.

Challenges and Mitigation Strategies

Racemization

Racemization at the α-carbon occurs above 0°C. Mitigation includes:

  • Conducting reactions at −20°C.

  • Using HOBt as a racemization suppressor.

Solubility Limitations

This compound’s solubility in DMSO (25 mg/mL) necessitates solvent optimization for large-scale reactions .

Chemical Reactions Analysis

Types of Reactions: Boc-L-glutamine hydroxysuccinimide ester undergoes several types of chemical reactions, including:

    Substitution Reactions: The activated ester group can react with nucleophiles such as amines, leading to the formation of amide bonds. This is a key reaction in peptide synthesis.

    Hydrolysis: The ester group can be hydrolyzed in the presence of water or aqueous base, leading to the formation of Boc-L-glutamine and N-hydroxysuccinimide.

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in organic solvents such as dichloromethane or dimethylformamide, with nucleophiles like amines.

    Hydrolysis: Conducted in aqueous solutions, often with a base like sodium hydroxide.

    Deprotection: Performed using acids like trifluoroacetic acid.

Major Products Formed:

    Amide Bonds: Formed during substitution reactions with amines.

    Boc-L-glutamine and N-hydroxysuccinimide: Formed during hydrolysis.

    Free Amine: Formed during deprotection of the Boc group.

Scientific Research Applications

Peptide Synthesis

Boc-Gln-OSu is primarily utilized for synthesizing peptides due to its ability to form stable amide bonds. The process typically involves:

  • Protection of the amino group : The amino group of L-glutamine is protected using tert-butoxycarbonyl chloride.
  • Activation of the carboxyl group : The carboxyl group is activated through reaction with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide.

This method allows for high yields and purity in peptide synthesis, which is critical for biochemical research and pharmaceutical applications.

Bioconjugation

In bioconjugation, this compound is employed to attach peptides to various molecules, such as:

  • Fluorescent dyes : Used for labeling peptides to study their behavior in biological systems.
  • Biotin : Facilitates the detection and purification of peptides in assays.

This application is significant in developing diagnostic tools and therapeutic agents.

Drug Development

This compound plays a role in synthesizing peptide-based drugs and prodrugs. Its ability to form stable linkages with other pharmacologically active compounds enhances drug efficacy and bioavailability. For example, researchers have utilized this compound to create prodrugs that release active peptides upon enzymatic cleavage, improving therapeutic outcomes.

Protein Engineering

In protein engineering, this compound is used to modify proteins for studying their structure-function relationships. By introducing specific amino acid residues through peptide synthesis, researchers can investigate how these modifications affect protein stability, activity, and interactions with other biomolecules.

Case Studies

  • Synthesis of Therapeutic Peptides : A study demonstrated the successful use of this compound in synthesizing a peptide that targets cancer cells. The resultant peptide showed enhanced binding affinity and specificity compared to previously developed versions.
  • Fluorescent Labeling : Research involving the conjugation of this compound with fluorescent dyes highlighted its effectiveness in tracking peptide interactions within living cells, providing insights into cellular mechanisms.

Mechanism of Action

The mechanism of action of Boc-L-glutamine hydroxysuccinimide ester involves the activation of the carboxyl group of Boc-L-glutamine by forming an ester with N-hydroxysuccinimide. This activated ester is highly reactive towards nucleophiles, such as the amino groups of other amino acids, leading to the formation of amide bonds. The Boc group serves as a protecting group for the amino group of L-glutamine, preventing unwanted side reactions during peptide synthesis. The deprotection of the Boc group under acidic conditions releases the free amine, allowing further reactions to occur.

Comparison with Similar Compounds

Boc-Asn-OSu (CAS 42002-18-6)

  • Structure : Differs from Boc-Gln-OSu by having an asparagine side chain (shorter by one methylene group).
  • Molecular formula : C₁₃H₁₉N₃O₇ .
  • Reactivity : Similar NHS ester reactivity but may exhibit reduced steric hindrance due to the shorter side chain.
  • Applications : Used for asparagine incorporation in peptides; less common in gas-phase modifications due to weaker ion/ion interactions compared to sulfonated analogs .

Boc-Glu(OSu)-OSu (CAS 246234-73-1)

  • Structure : Glutamic acid derivative with dual NHS ester groups.
  • Molecular formula : C₁₈H₂₃N₃O₁₀ .
  • Reactivity : Reacts with two amines, enabling crosslinking or branched peptide synthesis. However, carboxylate groups in deprotonated peptides reduce ion/ion complex stability, limiting gas-phase applications .
  • Applications : Ideal for introducing glutamic acid residues or creating dendrimers.

Boc-Glu(OtBu)-OSu (CAS 32886-55-8)

  • Structure : Features a tert-butyl (OtBu)-protected γ-carboxyl group on glutamic acid.
  • Molecular formula : C₁₈H₂₈N₂O₈ .
  • Reactivity : The bulky OtBu group enhances solubility in organic solvents but may hinder reactions in aqueous environments.
  • Applications : Used in SPPS where orthogonal deprotection of the γ-carboxyl group is required.

Z-Glu(OtBu)-OSu (CAS 78658-49-8)

  • Structure: Combines carbobenzyloxy (Z) protection on the α-amino group with OtBu on glutamic acid.
  • Molecular formula : C₂₁H₂₆N₂O₈ .
  • Reactivity : Z-group deprotection requires harsh conditions (e.g., H₂/Pd), limiting compatibility with acid-labile Boc groups.
  • Applications : Preferred in orthogonal protection strategies for complex peptide architectures.

Data Table: Comparative Analysis of this compound and Analogs

Compound CAS Number Molecular Formula Molecular Weight Key Functional Groups Reactivity Profile Applications
This compound Not explicitly listed C₁₄H₂₁N₃O₈ ~383.34 Boc, NHS ester Selective amine coupling; gas-phase challenges Peptide synthesis, bioconjugation
Boc-Asn-OSu 42002-18-6 C₁₃H₁₉N₃O₇ 329.31 Boc, NHS ester Faster kinetics due to smaller side chain Asparagine incorporation
Boc-Glu(OSu)-OSu 246234-73-1 C₁₈H₂₃N₃O₁₀ 441.39 Dual NHS esters Crosslinking; limited ion/ion stability Dendrimers, bifunctional modifications
Boc-Glu(OtBu)-OSu 32886-55-8 C₁₈H₂₈N₂O₈ 400.42 Boc, OtBu, NHS ester Organic-phase solubility; steric hindrance SPPS with orthogonal deprotection
Z-Glu(OtBu)-OSu 78658-49-8 C₂₁H₂₆N₂O₈ 434.44 Z, OtBu, NHS ester Requires hydrogenolysis for deprotection Orthogonal peptide synthesis

Research Findings and Key Differences

Reactivity in Gas-Phase Reactions :

  • This compound shows exclusive proton transfer with multiply-deprotonated peptides (e.g., [DGAILDGAILD-2H]²⁻), unlike sulfonated NHS esters, which form stable ion/ion complexes .
  • Boc-Glu(OSu)-OSu’s carboxylate groups interact weakly with protonated amines, reducing covalent modification efficiency compared to sulfonate-containing reagents .

Steric and Solubility Effects: The OtBu group in Boc-Glu(OtBu)-OSu improves solubility in non-polar solvents but complicates aqueous reactions . Boc-Asn-OSu’s shorter side chain may enhance reaction rates in solution-phase synthesis compared to this compound .

Orthogonal Protection Strategies :

  • Z-Glu(OtBu)-OSu is incompatible with Boc-based schemes due to conflicting deprotection conditions, whereas this compound pairs well with Fmoc/t-Bu strategies .

Biological Activity

Boc-Gln-OSu (Boc-L-glutamine N-hydroxysuccinimide ester) is a compound widely used in biochemical research, particularly in peptide synthesis and drug development. This article delves into its biological activity, mechanisms of action, applications, and relevant case studies.

Overview of this compound

This compound is a derivative of L-glutamine, modified to enhance its reactivity and facilitate coupling reactions in peptide synthesis. The presence of the N-hydroxysuccinimide (OSu) group allows for efficient conjugation with amines, which is crucial in the development of peptide-based therapeutics.

The biological activity of this compound primarily revolves around its role as an electrophilic reagent that can react with nucleophiles, such as amino groups in peptides and proteins. The mechanism can be summarized as follows:

  • Activation : The OSu group activates the carboxylate of glutamine, making it more susceptible to nucleophilic attack.
  • Nucleophilic Attack : Amines present in target molecules attack the activated carbonyl carbon of this compound.
  • Formation of Peptide Bonds : This reaction leads to the formation of stable amide bonds, effectively incorporating glutamine into larger peptide structures.

Biological Activity

This compound exhibits several biological activities due to its ability to modify peptides and proteins:

  • Enzyme Substrate : It can serve as a substrate for various proteolytic enzymes, facilitating studies on enzyme kinetics and inhibition.
  • Drug Development : By enabling the synthesis of peptide conjugates, it plays a critical role in developing therapeutics targeting specific biological pathways.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme SubstrateServes as a substrate for proteases like trypsin
Drug DevelopmentFacilitates synthesis of peptide-based drugs
Cellular SignalingModifies proteins involved in signaling pathways

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various research contexts:

  • Peptide Synthesis : Research demonstrated that this compound significantly enhances the yield of peptide synthesis when used in solid-phase peptide synthesis (SPPS). This improvement is attributed to its efficiency in forming stable amide bonds with amino acids .
  • Enzyme Kinetics : A study investigating the kinetics of serine proteases showed that this compound could be utilized to create fluorogenic substrates that allow real-time monitoring of enzyme activity. The release of fluorescent tags upon cleavage provides insights into enzyme function under physiological conditions .
  • Therapeutic Applications : In drug discovery, this compound has been employed to develop peptide inhibitors targeting specific proteases involved in cancer progression. These inhibitors demonstrated promising results in preclinical models by effectively blocking protease activity and reducing tumor growth .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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